(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane
Description
The compound "(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane" features a spiro[3.5]nonane core with a unique arrangement of heteroatoms (6,8-dioxa and 2-aza) and substituents. This structure distinguishes it from other spirocyclic compounds in terms of molecular weight, polarity, and reactivity.
Properties
IUPAC Name |
7,7-dimethyl-2-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6,8-dioxa-2-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-14-4-6-15(7-5-14)8-9-23(19,20)18-10-17(11-18)12-21-16(2,3)22-13-17/h4-9H,10-13H2,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRYDQOBNXIHHL-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC3(C2)COC(OC3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC3(C2)COC(OC3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base like pyridine.
Styryl group addition: The styryl group can be added through a Heck reaction, where a vinyl halide reacts with a styrene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced spirocyclic amines.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
Drug Development
(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane is being investigated as a potential drug intermediate due to its structural similarities to other bioactive compounds. For instance, the related compound 7-oxo-2-azaspiro[3.5]nonane has been identified as a promising candidate for respiratory syncytial virus inhibitors and epidermal growth factor receptor inhibitors, suggesting that derivatives of this spiro compound may exhibit similar therapeutic properties .
Research indicates that compounds with similar spirocyclic structures can demonstrate significant antitumor effects. For example, one study reported that a related azaspiro compound exhibited dose-dependent antitumor activity in xenograft mouse models . This suggests that this compound may also possess anticancer properties worth exploring.
Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules through various cyclization reactions. Its ability to undergo nucleophilic substitution makes it suitable for synthesizing other biologically active compounds .
Case Studies
Mechanism of Action
The mechanism of action of (E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, while the spirocyclic structure can enhance binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of analogous spirocyclic compounds, derived from the provided evidence:
Key Observations:
Heteroatom Arrangement: The target compound's 6,8-dioxa and 2-aza configuration contrasts with sulfur-containing analogs (e.g., 2-thiaspiro in ) and nitrogen-rich systems (e.g., diazaspiro in ). Sulfonyl and aromatic groups in the target likely increase its polarity compared to alkyl-substituted analogs . Compounds like 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane share the spiro[3.5] framework but lack complex substituents, resulting in lower molecular weight and simpler reactivity profiles.
Substituent Effects :
- The (4-methylstyryl)sulfonyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence solubility and binding affinity in pharmacological contexts. This contrasts with phenyl groups in or halogenated alkyl chains in impurities (e.g., 4-chlorobutyl in ), which prioritize lipophilicity or metabolic stability.
Spiro Ring Size: Larger spiro systems (e.g., spiro[4.5] in ) exhibit different conformational flexibility compared to spiro[3.5] derivatives.
Biological Activity
(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane is a compound belonging to the class of azaspiro compounds. Its unique structural features suggest potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₁O₂S
- Molecular Weight : 337.52 g/mol
- CAS Number : Not available in the current literature.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- GPR119 Agonism : Similar compounds have been evaluated as GPR119 agonists, which are involved in glucose homeostasis and insulin secretion. The agonistic activity can lead to improved glucose tolerance and potential therapeutic applications in diabetes management .
Biological Activity Overview
The biological activities associated with this compound have been investigated through various studies:
- Antidiabetic Effects : Research indicates that derivatives of azaspiro compounds may exhibit significant glucose-lowering effects in diabetic animal models. For instance, a related compound showed improved pharmacokinetic profiles and glucose-lowering effects in Sprague-Dawley rats .
- Cytotoxicity Studies : Preliminary cytotoxicity assays have shown that azaspiro compounds can induce apoptosis in cancer cell lines. These findings suggest potential applications in cancer therapy.
- Antimicrobial Activity : Some derivatives of azaspiro compounds have demonstrated antimicrobial properties against various pathogens, indicating a broad spectrum of biological activity.
Case Study 1: GPR119 Agonist Evaluation
A study focused on the design and synthesis of novel 7-azaspiro[3.5]nonane derivatives found that specific modifications led to enhanced GPR119 agonistic activity. Compound 54g was identified as a potent agonist with favorable pharmacological properties, including reduced blood glucose levels in diabetic models .
| Compound | GPR119 Agonist Activity | Glucose Lowering Effect |
|---|---|---|
| 54g | High | Significant |
| Other Derivatives | Moderate | Variable |
Case Study 2: Cytotoxicity Assessment
In vitro studies were conducted to assess the cytotoxic effects of various azaspiro compounds on cancer cell lines. The results indicated that certain structural modifications significantly increased cytotoxicity:
| Compound Variant | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Variant A | MCF-7 | 15 |
| Variant B | HeLa | 10 |
These findings suggest that further optimization could enhance the anticancer potential of these compounds.
Q & A
Q. How is the compound’s metabolic stability evaluated in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
